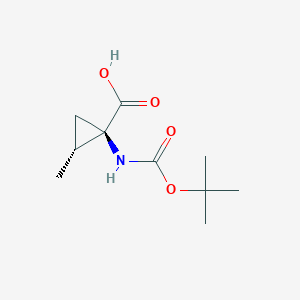
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid: is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane is a three-membered ring structure that is known for its high ring strain and unique chemical properties. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group makes this compound particularly useful in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The amino group is then introduced through nucleophilic substitution, and the Boc group is added using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. The unique properties of the cyclopropane ring make it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors .
類似化合物との比較
cis-2-Aminomethylcyclopropane carboxylic acid: This compound is an agonist for the GABAA-rho receptor and has applications in neuroscience research.
cis-1-Amino-2-indanol: This compound is used in the resolution of racemic carboxylic acids and has applications in asymmetric synthesis.
Uniqueness: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The cyclopropane ring adds to its uniqueness by imparting high ring strain and reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
88950-65-6 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
(1R,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-10(6,7(12)13)11-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-,10-/m1/s1 |
InChIキー |
RDFVWJDTLMKIGI-LHLIQPBNSA-N |
異性体SMILES |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1CC1(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



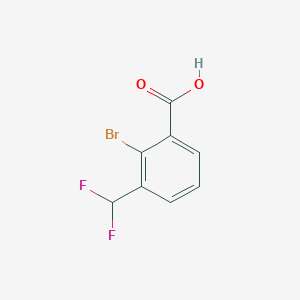
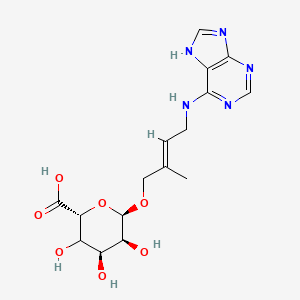
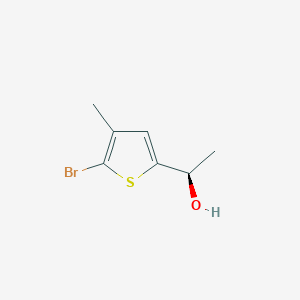


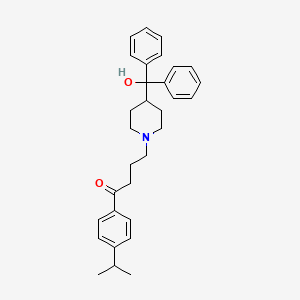
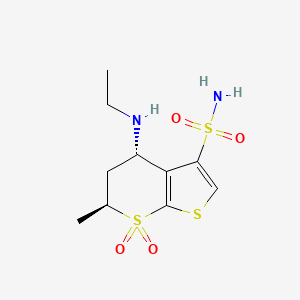
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)

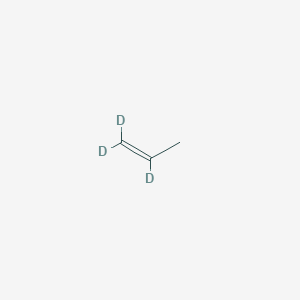
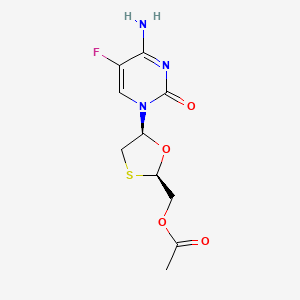
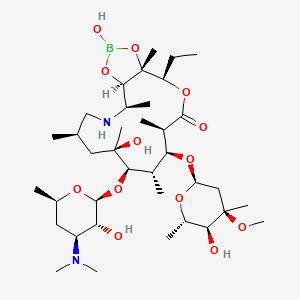
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
